molecular formula C18H15NO2 B11789095 (4-Phenoxypyridin-2-yl)(phenyl)methanol

(4-Phenoxypyridin-2-yl)(phenyl)methanol

Cat. No.: B11789095
M. Wt: 277.3 g/mol
InChI Key: MYICWGGESNSPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Phenoxypyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C18H15NO2 It is characterized by a pyridine ring substituted with a phenoxy group at the 4-position and a phenylmethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenoxypyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-phenoxypyridine with benzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the pyridine nitrogen attacks the carbonyl carbon of benzaldehyde, followed by proton transfer and subsequent formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde derivatives.

    Reduction: Reduction of this compound can lead to the formation of the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include alcohols and amines.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors.

    Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in oncology and neurology.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Phenoxypyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenyl groups contribute to the compound’s binding affinity and specificity. For example, derivatives of this compound have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways.

Comparison with Similar Compounds

    (4-Phenoxypyridin-2-yl)methanol: Lacks the phenyl group, which may affect its binding properties and reactivity.

    (4-Phenoxypyridin-2-yl)(4-methylphenyl)methanol: Contains a methyl group on the phenyl ring, potentially altering its steric and electronic properties.

    (4-Phenoxypyridin-2-yl)(4-chlorophenyl)methanol: The presence of a chlorine atom can influence the compound’s reactivity and biological activity.

Uniqueness: (4-Phenoxypyridin-2-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy and phenyl groups provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

(4-phenoxypyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C18H15NO2/c20-18(14-7-3-1-4-8-14)17-13-16(11-12-19-17)21-15-9-5-2-6-10-15/h1-13,18,20H

InChI Key

MYICWGGESNSPMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC(=C2)OC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.